molecular formula C16H20N4O B7527979 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea

1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea

Cat. No. B7527979
M. Wt: 284.36 g/mol
InChI Key: QRKDNGVJHBLVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

The exact mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in cancer cell growth and proliferation. It may also act by reducing oxidative stress and inflammation, which are implicated in various diseases.
Biochemical and Physiological Effects
Studies have shown that 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation and oxidative stress. It has also been shown to have antifungal activity by inhibiting the growth of various fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea in lab experiments is its potential as a novel anticancer agent. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea. One direction is to further investigate its potential as an anticancer agent and optimize its use in cancer treatment. Another direction is to explore its potential as a therapeutic agent in other diseases, such as inflammatory and fungal diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea involves the reaction of 2-amino-3-methylpyridine with 2,3-dihydroindene-2-carboxylic acid, followed by the reaction of the resulting compound with ethyl 4-bromo-1H-pyrazole-5-carboxylate. This is then reacted with methyl isocyanate to produce the final product. This synthesis method has been reported in the literature and has been successfully replicated in various laboratories.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea has been shown to have potential in scientific research applications. It has been reported to have anticancer activity, with studies showing it to be effective against a range of cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases. Additionally, it has been reported to have antifungal activity, making it a potential candidate for the development of antifungal drugs.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-3-(1-ethylpyrazol-4-yl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-3-20-11-14(10-17-20)18-16(21)19(2)15-8-12-6-4-5-7-13(12)9-15/h4-7,10-11,15H,3,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKDNGVJHBLVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)N(C)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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